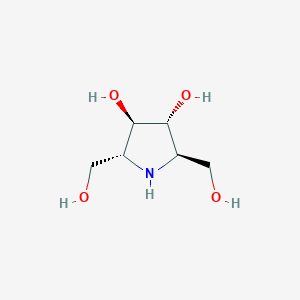

2,5-Dideoxy-2,5-imino-D-mannitol

描述

2,5-二脱氧-2,5-亚氨基-D-甘露醇是一种天然存在的亚氨基糖,已从多种植物来源中分离出来。它以其对糖苷酶的强抑制活性而闻名,糖苷酶在碳水化合物的糖苷键水解中起着至关重要的作用。

准备方法

合成路线及反应条件

已开发出几种合成方法来制备 2,5-二脱氧-2,5-亚氨基-D-甘露醇。一种常见的方法包括从受保护的糖半缩醛进行立体专一性合成。 该过程通常包括形成 N-叔丁基磺酰基糖基胺,然后进行还原和脱保护步骤 。 另一种方法涉及使用吡咯烷衍生物,它们是强效的糖基水解酶抑制剂 .

工业生产方法

文献中没有详细记录 2,5-二脱氧-2,5-亚氨基-D-甘露醇的工业生产方法。上述合成路线可以适应大规模生产,并适当优化反应条件和纯化技术。

化学反应分析

反应类型

2,5-二脱氧-2,5-亚氨基-D-甘露醇会发生各种化学反应,包括氧化、还原和取代。这些反应通常由分子中羟基和氨基的存在促进。

常用试剂和条件

氧化: 可以使用高锰酸钾和过氧化氢等常见的氧化剂来氧化 2,5-二脱氧-2,5-亚氨基-D-甘露醇。

还原: 使用硼氢化钠和氢化铝锂等还原剂来还原该化合物。

取代: 可以使用卤代烷和酰氯等试剂进行亲核取代反应。

主要产物

科学研究应用

Enzyme Inhibition

Beta-Glucosidase Inhibition

One of the primary applications of 2,5-dideoxy-2,5-imino-D-mannitol is as a potent inhibitor of beta-glucosidase enzymes. Research has shown that novel derivatives of this compound exhibit strong inhibitory activity against beta-glucosidase from Agrobacterium species, with some derivatives demonstrating nanomolar potency. This characteristic makes it a valuable tool in studying enzyme kinetics and potentially developing therapeutic agents for conditions associated with glucosidase activity, such as diabetes and certain types of cancer .

Synthesis of Bioactive Compounds

Building Block for Heterocycles

The compound serves as a versatile building block in the synthesis of various bioactive heterocycles. Its unique structural properties allow it to participate in multi-component reactions that yield diverse chemical scaffolds. These scaffolds are crucial in drug discovery and development, particularly for targeting specific biological pathways .

Pharmaceutical Development

Potential Drug Candidate

Given its inhibitory properties against specific enzymes, this compound is being investigated as a potential drug candidate. The ability to modify its structure to enhance efficacy or reduce toxicity opens avenues for developing new pharmacological therapies. For instance, lipophilic derivatives have been synthesized to improve membrane permeability and bioavailability .

Research on Plant Metabolites

Natural Occurrence and Biological Activity

This compound has been identified in various plant species such as Angylocalyx pynaertii and Morus alba, indicating its role in plant metabolism and potential ecological functions. Studies on these natural occurrences help understand the biochemical pathways involved in plant defense mechanisms and secondary metabolite production .

Analytical Chemistry

Reference Standard in Research

In analytical chemistry, this compound is utilized as a reference standard for various assays. Its purity and specific properties make it suitable for calibrating instruments and validating methods used in biochemical research .

Case Studies

作用机制

2,5-二脱氧-2,5-亚氨基-D-甘露醇的作用机制涉及其与糖苷酶的相互作用。该化合物模拟了糖苷键断裂的过渡态,从而抑制了酶的活性。 这种抑制是通过在该化合物和酶的活性位点之间形成稳定的复合物来实现的,从而阻止了糖苷键的水解 .

相似化合物的比较

2,5-二脱氧-2,5-亚氨基-D-甘露醇在亚氨基糖中是独一无二的,因为它对糖苷酶具有特异性抑制活性。类似的化合物包括:

2,5-二脱氧-2,5-亚氨基-D-甘露醇: 另一种具有类似抑制特性但结构特征不同的亚氨基糖。

2,5-二脱氧-2,5-亚氨基-D-甘油-D-甘露-庚醇: 一种具有糖苷酶抑制活性的庚醇衍生物。

1-脱氧诺吉霉素: 一种著名的亚氨基糖,具有强效的糖苷酶抑制活性

这些化合物具有类似的作用机制,但在结构构型和特异性酶靶标方面有所不同。

生物活性

2,5-Dideoxy-2,5-imino-D-mannitol (DDIM) is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of glycosidases and viral replication. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure that contributes to its biological properties. The compound has the molecular formula and a molecular weight of 161.17 g/mol. Its structural configuration allows it to interact effectively with various enzymes and viral components.

1. Inhibition of Glycosidases

DDIM has been shown to inhibit glycosidases, particularly β-glucosidases. This inhibition is crucial for therapeutic applications in diseases where glycosidase activity is dysregulated.

- Study Findings : Research indicates that DDIM derivatives exhibit potent inhibitory effects on β-glucosidase from Agrobacterium sp., with Ki values suggesting strong binding affinity .

| Enzyme | Inhibition Type | Ki Value |

|---|---|---|

| β-glucosidase | Competitive | 0.25 mM |

2. Antiviral Activity

DDIM has demonstrated antiviral properties by inhibiting viral DNA polymerases, thereby preventing viral replication.

- Mechanism : The compound disrupts the function of viral enzymes essential for nucleic acid synthesis, making it a candidate for antiviral drug development .

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| Herpes Simplex Virus | Inhibition of DNA polymerase | |

| Cytomegalovirus | Inhibition of viral replication |

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of DDIM against herpes simplex virus (HSV). The results showed a significant reduction in viral load in treated cells compared to controls, indicating the compound's potential as an antiviral agent.

- Results : Treated cells exhibited a 70% reduction in HSV replication as measured by plaque assays.

Case Study 2: Glycosidase Inhibition

Another study focused on the inhibition of β-glucosidase by DDIM derivatives. Various derivatives were synthesized and tested for their inhibitory activity.

- Results : The most effective derivative showed an IC50 value of 0.15 mM, highlighting the potential for developing more potent inhibitors based on the DDIM scaffold .

Synthesis Methods

The synthesis of DDIM involves several chemical reactions, primarily starting from natural sugar derivatives. Notably, mercuric acetate cyclization has been identified as a key step in producing this compound .

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for DMDP, and how do they address stereochemical challenges?

DMDP is synthesized through regiocontrolled protection strategies and catalytic processes. A notable method involves using cyclic oxylylene ethers to selectively mask 1,2-diols in protected D-fructose derivatives, enabling precise stereochemical control during reductive amination . Another approach employs ring-closing metathesis (RCM) with Grubbs catalysts to construct the pyrrolidine core, followed by enantioselective dihydroxylation to achieve the desired stereochemistry . These methods ensure high yields and stereochemical fidelity, critical for biological activity studies.

Q. Which enzymes does DMDP inhibit, and what experimental assays validate these effects?

DMDP primarily inhibits α-galactosidase and β-glucosidase , validated via fluorogenic substrate assays (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) . Kinetic studies using purified enzymes (e.g., from Stevia rebaudiana or human lysates) measure IC₅₀ values through fluorescence quenching or spectrophotometric detection of hydrolyzed products . For example, DMDP N-acetic acid derivatives exhibit α-galactosidase inhibition at nanomolar concentrations, while unmodified DMDP shows stronger β-glucosidase inhibition .

Q. What natural sources of DMDP are documented, and how are extraction protocols optimized?

DMDP is isolated from plants like Stevia rebaudiana, Morus alba, and Angylocalyx pynaertii . Extraction involves methanol/water solvent systems followed by ion-exchange chromatography to separate iminosugar-amino acid conjugates . GC-MS analysis confirms the presence of DMDP derivatives (e.g., N-carboxymethyl-DMDP) in crude extracts, though purification challenges persist due to polar functional groups .

Advanced Research Questions

Q. How can structural modifications enhance DMDP’s glycosidase inhibition selectivity?

Lipophilic N-alkylation (e.g., tert-butyl acrylate Michael addition) introduces hydrophobic side chains, improving β-glucosidase inhibition by 10–100× compared to unmodified DMDP . Conversely, N-carboxymethylation shifts selectivity toward α-galactosidase, attributed to electrostatic interactions with active-site residues . Structure-activity relationship (SAR) studies using X-ray crystallography of enzyme-inhibitor complexes guide rational design .

Q. What analytical challenges arise in characterizing DMDP derivatives, and how are they resolved?

DMDP’s polar hydroxyl and amine groups complicate MS/MS fragmentation and NMR signal resolution. Strategies include:

- Derivatization : Acetylation or silylation to reduce polarity for GC-MS analysis .

- Advanced NMR : 2D-COSY and HSQC to resolve overlapping proton signals in aqueous extracts .

- HILIC Chromatography : Hydrophilic interaction liquid chromatography for separating underivatized iminosugars .

Q. How do contradictory inhibition data across studies inform DMDP’s mechanism of action?

Discrepancies in IC₅₀ values (e.g., β-glucosidase vs. β-mannosidase inhibition) arise from enzyme isoform variability and assay conditions. For instance:

- DMDP’s β-glucosidase inhibition is pH-dependent, with optimal activity at lysosomal pH (4.5–5.5) .

- Competitive vs. non-competitive inhibition modes are confirmed via Lineweaver-Burk plots, revealing active-site binding in α-galactosidase vs. allosteric effects in some β-glucosidases .

Q. What strategies improve DMDP synthesis scalability for in vivo studies?

Catalytic asymmetric synthesis using Pd-catalyzed transformations reduces step counts and improves enantiomeric excess (>98%) . Flow chemistry optimizes RCM steps by enhancing heat transfer and catalyst turnover . For gram-scale production, enzymatic resolution of racemic intermediates (e.g., using lipases) achieves >90% yield .

Q. Methodological Considerations

Q. How are DMDP’s antiviral properties evaluated in cellular models?

DMDP derivatives are tested against HIV reverse transcriptase and viral glycosidases (e.g., SARS-CoV-2 3CL protease) using:

- Cell-based assays : Inhibition of viral replication in HEK293T cells transfected with viral glycoproteins .

- Surface plasmon resonance (SPR) : Binding affinity measurements to viral enzymes .

- Molecular docking : Simulations to predict interactions with conserved catalytic residues (e.g., Glu340 in β-glucosidase) .

Q. What computational tools predict DMDP’s pharmacokinetic properties?

ADMET prediction software (e.g., SwissADME) models blood-brain barrier penetration and hepatic metabolism. DMDP’s high solubility (LogP = −2.1) and low toxicity (LD₅₀ > 500 mg/kg in mice) are validated via:

属性

IUPAC Name |

2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。